
1-Methyl-2-benzimidazolinone
Overview
Description
1-Methyl-2-benzimidazolinone is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical Applications
1-Methyl-2-benzimidazolinone has been investigated for its potential as an inhibitor of the enhancer of zeste homolog 2 (EZH2), an enzyme implicated in cancer progression. Research indicates that derivatives of this compound can effectively inhibit EZH2, suggesting therapeutic implications for oncology . The following table summarizes key findings regarding the pharmacological activities associated with 1-MBI and its derivatives:
Organic Synthesis Applications
1-MBI serves as a valuable building block in organic synthesis. It is utilized for creating more complex molecules, including pharmaceuticals and agrochemicals. The versatility of 1-MBI allows for various synthetic methodologies, including:
- Condensation Reactions : Used to synthesize diverse benzimidazole derivatives.
- Rearrangement Reactions : Facilitates the formation of new structural frameworks.
- Green Synthesis Approaches : Emphasizes environmentally friendly methods for producing benzimidazole compounds .
Coordination Chemistry
In coordination chemistry, 1-MBI acts as a ligand, forming complexes with various metal ions. These complexes can exhibit unique properties that are useful in catalysis and material science. The ability of 1-MBI to coordinate with metals enhances its applicability in developing novel catalysts and materials with specific functionalities.
Case Studies
Several studies have documented the effectiveness of 1-MBI and its derivatives in different applications:
- A study focused on the synthesis of novel pyridone-benzamide derivatives that incorporate a 1-MBI moiety demonstrated potent EZH2 inhibition, highlighting its potential role in cancer therapy .
- Research on antimicrobial activity revealed that certain 1-MBI derivatives exhibited significant effectiveness against bacterial strains compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Methyl-2-benzimidazolinone purity and structural integrity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns. Pair with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 250–280 nm) ensures purity, while mass spectrometry (MS) confirms molecular weight (148.16 g/mol) .
Q. What are the established synthetic protocols for this compound?
- Methodological Answer : Utilize Phillips’ cyclization method (1928) by reacting o-phenylenediamine derivatives with methylating agents (e.g., methyl iodide) under acidic conditions. Alternatively, employ Weidenhagen’s synthesis (1936) using thiourea intermediates followed by oxidative desulfurization. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields (typically 60–75%) by controlling temperature (80–100°C) and solvent polarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on this compound’s modulation of ion channels?
- Methodological Answer : Address discrepancies (e.g., variable inhibition constants) by replicating patch-clamp electrophysiology in excised membrane patches to isolate channel activity. Use charybdotoxin (Ki = 3.5–3.6 nM) to confirm Ca²⁺-dependent K⁺ (KCa) channel specificity, and compare with 293B-insensitive pathways. Validate findings across epithelial cell models (e.g., T84 monolayers, murine trachea) to assess tissue-dependent effects .
Q. What experimental strategies optimize this compound’s selectivity for KCa channels over other ion channels?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substitutions at the benzimidazolone ring. Test derivatives using basolateral K⁺ current (IK) assays in nystatin-permeabilized epithelia. Prioritize compounds with EC₅₀ values < 500 µM and minimal off-target effects on cAMP-dependent pathways (e.g., forskolin-induced currents) .
Q. How can computational modeling enhance the design of this compound derivatives for neurological applications?
- Methodological Answer : Apply density functional theory (DFT) to map electrostatic potential surfaces, identifying regions for hydrophobic/hydrophilic modifications. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to KCa3.1 channels. Validate predictions with in vitro brain slice electrophysiology and calcium imaging .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting EC₅₀ values for this compound in epithelial Cl⁻ secretion assays?
- Methodological Answer : Variability arises from differences in cell culture conditions (e.g., T84 vs. primary murine tracheal cells) and K⁺ gradient protocols. Standardize mucosal-to-serosal K⁺ gradients (e.g., 120 mM vs. 5 mM) and pre-treat tissues with Ca²⁺ ionophores (e.g., A23187) to ensure consistent intracellular Ca²⁺ levels. Report results with normalized short-circuit current (Isc) values .
Q. Methodological Tables
Table 1: Key Inhibitors for Validating KCa Channel Activation
Inhibitor | Target Channel | Ki (nM) | Selectivity Confirmation | Reference |
---|---|---|---|---|
Charybdotoxin | KCa3.1 | 3.5–3.6 | Blocks 1-EBIO-induced IK | |
293B | KCNQ1 | >1000 | No effect on 1-EBIO-Isc |
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–100°C | Maximizes cyclization |
Solvent | Ethanol/water (3:1) | Enhances purity |
Reaction Time | 6–8 hours | Prevents byproducts |
Properties
IUPAC Name |
3-methyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEHNKXDXBNHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343559 | |
Record name | 1-Methyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-01-0 | |
Record name | 1-Methyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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